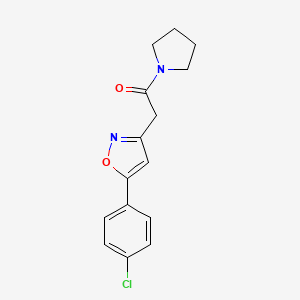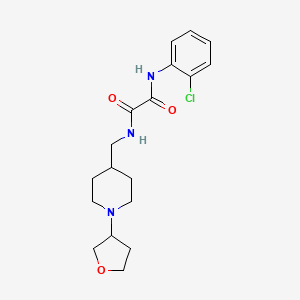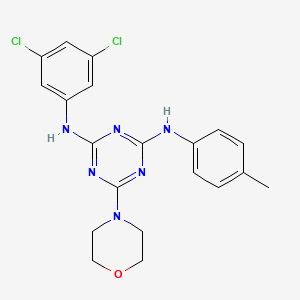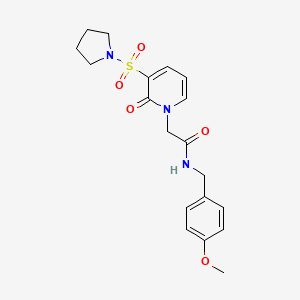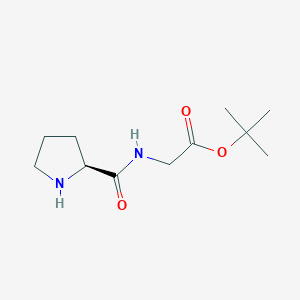
(s)-Prolylglycine t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(s)-Prolylglycine t-butyl ester” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .
Synthesis Analysis
Tertiary butyl esters can be synthesized using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “(s)-Prolylglycine t-butyl ester” is likely to be similar to other tertiary butyl esters. In common names, this configuration is called t-butyl or tert-butyl .Chemical Reactions Analysis
Esters, including tertiary butyl esters, are neutral compounds . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “(s)-Prolylglycine t-butyl ester” would be similar to other tertiary butyl esters. For instance, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid, which melts near room temperature and has a camphor-like odor .科学的研究の応用
Cleavage of the Proline Ring
One of the early studies on amino-acid esters, including proline t-butyl ester, demonstrated their interaction with sodium in liquid ammonia solutions. This reaction resulted in the cleavage of the proline ring, highlighting a potential application in chemical synthesis processes (Ramachandran, 1965).
Synthesis of α-Amino Acids
A significant application of prolylglycine t-butyl ester is in the synthesis of α-amino acids. A study demonstrated the use of a solid-supported glycineimine t-butyl ester in the phase-transfer catalytic alkylation process, producing high yields of N-benzoyl-α-amino acid tert-butyl esters (Park et al., 2005).
Asymmetric Synthesis in Antibiotics
(S)-Prolylglycine t-butyl ester has been employed in the asymmetric synthesis of D-phenylglycine, a crucial component of penicillin and cephalosporin antibiotics. This process involves the hydrocyanation of Schiff bases prepared from benzaldehyde and L-amino acid t-butyl esters (YamadaShun-ichi & HashimotoShun-ichi, 1976).
Organocatalysis in Asymmetric Aldol Reactions
Prolylglycine t-butyl ester, as a part of dipeptides, has been synthesized and tested for organocatalytic properties in the asymmetric aldol reaction. This application illustrates the role of prolylglycine derivatives in facilitating chemical reactions with high selectivity (Triandafillidi et al., 2015).
In Peptide Synthesis
(S)-Prolylglycine t-butyl ester is also integral in peptide synthesis, as seen in the creation of specific polypeptides for studying antigenicity. The ester forms part of a sequence in the synthesized polypeptides, indicating its utility in creating targeted molecular structures (Johnson & Trask, 1970).
Substrate for Protocollagen-Proline Hydroxylase
In biochemical research, polymers of prolylglycine have been identified as substrates for protocollagen-proline hydroxylase. This enzyme plays a role in the hydroxylation of collagen, with prolylglycine derivatives serving as model compounds for study (Kikuchi, Fujimoto, & Tamiya, 1969).
Glycopeptide Synthesis
The t-butyl ester derivative of prolylglycine has been used in the solid-phase synthesis of glycopeptide oligomers. This highlights its role in the synthesis of complex biomolecules, particularly those with potential applications in biomedicine (Nakahara et al., 2000).
Peptide Polymerization
(S)-Prolylglycine t-butyl ester plays a role in the synthesis and polymerization of peptides containing lysine and glutamic-acid residues. This process is important in the creation of specific peptide structures for various biochemical applications (Rydon, Smithers, & Moore, 1966).
作用機序
Safety and Hazards
将来の方向性
Tertiary butyl esters, including “(s)-Prolylglycine t-butyl ester”, have large applications in synthetic organic chemistry . They are used in a variety of organic compounds . Future research could focus on developing more efficient, versatile, and sustainable methods for synthesizing these compounds .
特性
IUPAC Name |
tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYVPMLUWIUPP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Prolylglycine t-butyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)



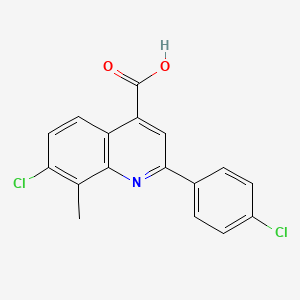
![6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2443681.png)
![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)
